molecular formula C15H9Br2NO B3053697 3,5-Bis(4-bromophenyl)isoxazole CAS No. 55368-74-6

3,5-Bis(4-bromophenyl)isoxazole

Cat. No. B3053697
CAS RN: 55368-74-6
M. Wt: 379.05 g/mol
InChI Key: ITIKQGPIRUZTGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Bis(4-bromophenyl)isoxazole is a useful research compound. Its molecular formula is C15H9Br2NO and its molecular weight is 379.05 g/mol. The purity is usually 95%.
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properties

CAS RN

55368-74-6

Product Name

3,5-Bis(4-bromophenyl)isoxazole

Molecular Formula

C15H9Br2NO

Molecular Weight

379.05 g/mol

IUPAC Name

3,5-bis(4-bromophenyl)-1,2-oxazole

InChI

InChI=1S/C15H9Br2NO/c16-12-5-1-10(2-6-12)14-9-15(19-18-14)11-3-7-13(17)8-4-11/h1-9H

InChI Key

ITIKQGPIRUZTGM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=NO2)C3=CC=C(C=C3)Br)Br

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)C3=CC=C(C=C3)Br)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 250 ml round bottom flask, 4 g (10.4 mmol) of [2] was dissolved in 100 ml dry dioxane and heated to reflux, then 3.0 g (43.2 mmol) hydroxylamine hydrogen chloride in 10 ml water and 5 ml (25 mmol) 5 N NaOH was then dropped into the refluxing mixture. After 12 hours, the reaction mixture was cooled down to room temperature, and the solvent was removed in vacuo. The product was recrystallized from ethanol. Characterization. Yield: 3.41 g (85%). M.P. 218.5–219.5° C. 1HNMR (300 MHz, CDCl3, 20° C., δ); 7.78 (d, 2H, ArH), 7.74 (d, 2H, Ar′H), 7.66 (d, 2H, ArH), 7.62 (d, 2H, Ar′H), 6.82 (s, 1H, isoxazole proton). EI-MS: 379 (M+), 224, 183, 155.
Name
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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